![molecular formula C15H16O9 B586563 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid CAS No. 214689-30-2](/img/structure/B586563.png)
4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The exact physical and chemical properties such as melting point, boiling point, flash point, etc., are not available for this specific compound.Scientific Research Applications
De novo Biosynthesis
p-Coumaric acid glucuronide is used in the de novo biosynthesis of p-coumaric acid and caffeic acid from carboxymethyl-cellulose by microbial co-culture strategy . This strategy has received much attention due to its economical and environmentally friendly nature. The final titer of p-CA in 30 g/L CMC medium was increased to 71.71 mg/L, which was 155.9-fold higher than that achieved in mono-culture .
Therapeutic Applications
p-Coumaric acid glucuronide has been found to have anti-necrotic, anti-cholestatic and anti-amoebic activities . It has been shown to significantly reduce the levels of the necrosis biomarker, alanine aminotransferase, and completely prevent the increase in the levels of the cholestasis markers, alkaline phosphatase and γ-glutamyl transpeptidase in rats intoxicated with CCl4 as well as in those subjected to BDL .
Antioxidant Properties
p-Coumaric acid glucuronide has been found to have antioxidant properties . It has been shown to have a positive effect on the prevention and treatment of diseases by inhibiting oxidative stress .
Anti-tumor Properties
p-Coumaric acid glucuronide also has anti-tumor properties . It has been shown to have various biological activities, such as antioxidant, anti-inflammatory, analgesic and anti-antimicrobial properties .
Antibacterial Efficacy
p-Coumaric acid glucuronide has been found to have broad-spectrum antibacterial efficacy . It has been used in studies to understand its molecular exposition of antibacterial efficacy .
Drug Development
p-Coumaric acid glucuronide has been used in new approaches and advancements in drug development . It has been used in the development of drugs from phenolic p-coumaric acid .
Mechanism of Action
Target of Action
p-Coumaric acid glucuronide, also known as (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets Prostaglandin reductase 1 in humans . This enzyme plays a crucial role in the metabolism of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals . It also targets Histidine ammonia-lyase in Rhodobacter sphaeroides , an enzyme involved in the breakdown of histidine .
Mode of Action
It’s known that p-coumaric acid, the parent compound, exhibits various biological activities such as antioxidant, anti-inflammatory, analgesic, and anti-antimicrobial properties . These effects are likely due to its interaction with its targets and the resulting changes in cellular processes .
Biochemical Pathways
p-Coumaric acid glucuronide is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It’s also part of the phenylpropanoid biosynthesis pathway, which leads to the production of flavonoids and other secondary metabolites . These pathways and their downstream effects play a significant role in plant metabolism and human health .
Pharmacokinetics
Studies on p-coumaric acid, the parent compound, suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . It’s known to be stable in mouse liver microsomes (MLM) and human liver microsomes (HLM), suggesting good metabolic stability . The hepatic extraction ratio of the compound is found to be in the intermediate range .
Result of Action
For instance, it significantly reduced the levels of the necrosis biomarker, alanine aminotransferase, and completely prevented the increase in the levels of the cholestasis markers, alkaline phosphatase and γ-glutamyl transpeptidase in rats intoxicated with CCl4 .
Action Environment
The action, efficacy, and stability of p-Coumaric acid glucuronide can be influenced by various environmental factors. For instance, the bioavailability of hydroxycinnamic acids (HCAs), a class of compounds that includes p-Coumaric acid, can be affected by the release from the food matrix after ingestion
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-9(17)6-3-7-1-4-8(5-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-6,10-13,15,18-20H,(H,16,17)(H,21,22)/b6-3+/t10-,11-,12+,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJXEKPKWKYKR-KPGYTNHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747381 |
Source


|
| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |
CAS RN |
214689-30-2 |
Source


|
| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


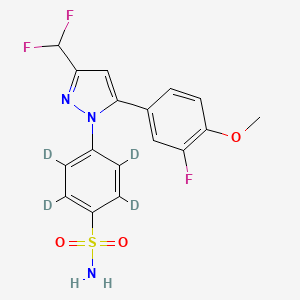

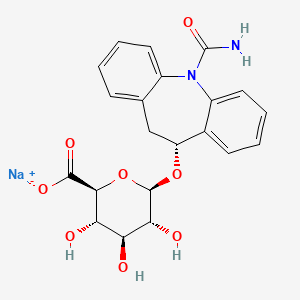

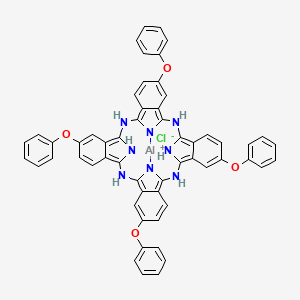
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)
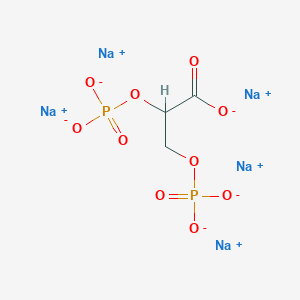
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)
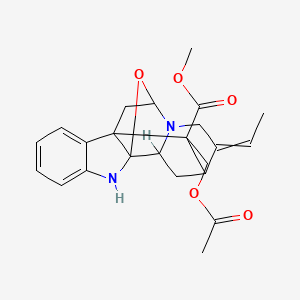
![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)